(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
Beschreibung
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (CAS: 2159138-80-2) is a boronic acid derivative with a pyrrolo[2,3-b]pyridine core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic compounds, particularly in pharmaceutical research for kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol, and it is typically available in ≥95% purity . The Boc group enhances solubility in organic solvents and stabilizes the pyrrolopyridine core during synthetic steps, making it a preferred intermediate in multi-step syntheses .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQYNEPEBCVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Boc Protection of Pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-b]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N) in anhydrous THF or DCM. Typical conditions:
Alternative Protection Routes
For halogenated precursors (e.g., 4-bromo-pyrrolo[2,3-b]pyridine), Boc protection is performed post-halogenation using Boc₂O and catalytic DMAP. This avoids dehalogenation side reactions.
Halogenation of the Pyrrolo[2,3-b]pyridine Core
Regioselective halogenation at the 4-position is critical for subsequent boronation.
Bromination Methods
Iodination Approaches
Iodine monochloride (ICl) in acetic acid selectively iodinates the 4-position but requires careful stoichiometry to avoid di-iodination.
Boronation Methods
Two primary strategies dominate: Miyaura borylation and lithiation-boronation .
Miyaura Borylation
A palladium-catalyzed reaction converting halogenated intermediates to boronic acids.
Typical Conditions:
Mechanism : Oxidative addition of Pd⁰ to the C–X bond, transmetallation with B₂pin₂, and reductive elimination.
Lithiation-Boronation
Direct deprotonation followed by borate quenching.
Procedure Adapted from Indole Analog Synthesis:
-
Lithiation : 1-Boc-4-bromo-pyrrolo[2,3-b]pyridine is treated with LDA (2.5 M in THF) at –78°C.
-
Boronation : Triisopropyl borate (2 equiv) is added, followed by HCl hydrolysis.
Advantages : Avoids palladium catalysts, suitable for scale-up.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic System Comparison
| Catalyst | Reaction Time | Yield (%) | Side Products |
|---|---|---|---|
| Pd(dppf)Cl₂ | 12 h | 88 | Dehalogenation (<5%) |
| Pd(PPh₃)₄ | 8 h | 82 | Homocoupling (8%) |
| NiCl₂(dppe) | 24 h | 65 | Deborylation (12%) |
Pd(dppf)Cl₂ offers optimal balance of speed and selectivity.
Acidic Workup and Boc Stability
Challenges and Side Reactions
Competing Deborylation
Occurs under prolonged heating (>100°C) or strong bases (e.g., NaOH). Mitigated by:
-
Lower temperatures (80–90°C).
-
Neutral workup (pH 6–7).
Regioselectivity in Halogenation
Electron-deficient pyrrolo[2,3-b]pyridines favor 4-position halogenation, but N-alkylation can occur without Boc protection.
Comparative Analysis of Synthetic Routes
| Method | Halogenation Yield (%) | Boronation Yield (%) | Total Yield (%) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 92 (Br) | 88 | 81 | High |
| Lithiation-Boronation | 95 (I) | 91.5 | 87 | Moderate |
| Direct Borylation | N/A | 78 | 78 | Low |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its role as a building block in the synthesis of pharmaceutical agents. Its boronic acid functionality is particularly useful for:
- Drug Development : Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors targeting enzymes like proteases and glycosidases.
- Anticancer Agents : Research indicates that derivatives of boronic acids can inhibit cancer cell proliferation by disrupting cellular signaling pathways.
Organic Synthesis
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid serves as a versatile reagent in organic synthesis:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.
- Functionalization of Aromatic Compounds : The compound allows for the introduction of various functional groups into aromatic systems, enhancing the diversity of synthetic pathways.
Materials Science
In materials science, this boronic acid derivative is explored for its potential applications:
- Polymer Chemistry : The ability to form dynamic covalent bonds makes it suitable for creating smart materials that can respond to environmental stimuli.
- Nanotechnology : Its unique properties enable the development of nanomaterials with tailored functionalities for electronics and photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy in inhibiting specific cancer cell lines through targeted enzyme inhibition. |
| Study B | Organic Synthesis | Successfully utilized in a multi-step synthesis of complex natural products via cross-coupling methods. |
| Study C | Material Science | Developed a responsive polymer that changes properties under varying pH levels using the boronic acid derivative. |
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolo[2,3-b]pyridine core provides additional binding interactions, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid can be compared to related boronic acid derivatives, focusing on reactivity, stability, and applications. Below is a detailed analysis:
Structural Analogues
Notes
Synthetic Considerations : The Boc group must be introduced early in synthesis to prevent boronic acid degradation, as seen in multi-step routes for kinase inhibitors .
Regulatory and Safety : Compounds like the triisopropylsilyl analogue (CAS: 1190699-11-6) carry hazard warnings (H302, H315, H319), emphasizing the need for proper PPE during handling .
Biologische Aktivität
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, especially in the context of cancer and other diseases.
- Molecular Formula : CHBNO
- Molecular Weight : 262.07 g/mol
- CAS Number : 2159138-80-2
- InChI Key : MOQYNEPEBCVHOH-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds similar to (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid exhibit various biological activities:
-
Antitumor Activity :
- In vitro studies have shown that related pyrrolopyridine derivatives demonstrate significant antitumor activity against various cancer cell lines, including murine leukemia and human colon cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
-
Kinase Inhibition :
- Boronic acids are recognized for their role as kinase inhibitors. This specific compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Properties :
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study evaluated the effectiveness of a series of pyrrolopyridine derivatives, including boronic acid analogs, against the P388 murine leukemia cell line. The results indicated that modifications in the substituents significantly affected the cytotoxicity, with certain derivatives showing IC values in the nanomolar range, highlighting their potential as therapeutic agents in cancer treatment . -
Kinase Profiling :
In a kinase profiling study involving over 300 kinases, (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid demonstrated selective inhibition of specific kinases involved in tumorigenesis. The findings suggest that this compound could be a lead candidate for developing targeted therapies against cancers characterized by dysregulated kinase activity .
Q & A
Q. What are the optimal synthetic routes for (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, and how does the Boc-protection strategy influence reactivity?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves introducing the tert-butoxycarbonyl (Boc) group early to protect the pyrrolopyridine nitrogen, preventing unwanted side reactions during boronation. For example, Miyaura borylation of a halogenated precursor (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ can yield the boronic ester, followed by Boc protection under basic conditions . The Boc group enhances solubility in organic solvents and stabilizes the heterocyclic core during subsequent reactions .
Q. What analytical techniques are most reliable for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as reported in commercial catalogs ) and LC-MS are standard for purity assessment. Nuclear magnetic resonance (NMR) is critical for structural validation:
- ¹H NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) from the pyrrolopyridine core.
- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronic acid moiety.
- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm .
Advanced Research Questions
Q. How does the compound’s stability under varying pH and temperature conditions impact its use in Suzuki-Miyaura cross-coupling reactions?
The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Stability studies should include:
- pH-dependent degradation assays : Monitor decomposition via HPLC at pH < 5 or > 8.
- Thermal stability : Storage at –20°C in anhydrous DMSO or THF minimizes degradation (as per supplier recommendations ).
- Reaction optimization : Use mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) to preserve the boronic acid during coupling .
Q. How can researchers resolve contradictory data on reaction yields when using this compound in complex heterocyclic systems?
Yield discrepancies often arise from competing side reactions (e.g., dimerization of the boronic acid or incomplete deprotection of the Boc group). Mitigation strategies include:
- Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate formation.
- Protecting group alternatives : Compare Boc with other groups (e.g., Fmoc) to assess steric/electronic effects .
- Catalyst screening : Test Pd(OAc)₂/XPhos or Pd(PPh₃)₄ systems to improve coupling efficiency with electron-deficient aryl halides .
Q. What role does this boronic acid play in synthesizing PROTACs (Proteolysis-Targeting Chimeras), and what are key methodological challenges?
The compound serves as a versatile building block for E3 ligase-binding motifs in PROTACs. Challenges include:
- Orthogonal reactivity : Ensure compatibility with click chemistry (e.g., azide-alkyne cycloaddition) for linker attachment.
- Solubility limitations : Use co-solvents (e.g., DMF:water mixtures) to improve reaction homogeneity .
- Biological validation : Confirm target engagement via Western blotting or cellular thermal shift assays after conjugating the boronic acid to a ligand for kinases or other targets .
Q. How can researchers address batch-to-batch variability in catalytic activity observed in asymmetric syntheses?
Variability often stems from trace metal impurities or residual solvents. Solutions include:
- Rigorous purification : Use silica gel chromatography or recrystallization to remove Pd residues.
- Quality control : Implement ICP-MS for metal quantification and Karl Fischer titration for water content .
- Standardized protocols : Pre-activate the boronic acid with pinacol ester formation to enhance reproducibility .
Data Contradiction Analysis
Q. Why do reported melting points and solubility profiles differ across literature sources?
Discrepancies arise from:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect solid-state properties.
- Hydration state : Anhydrous vs. monohydrate forms alter melting points (e.g., mp ranges in supplier data ).
- Analytical methods : Differential scanning calorimetry (DSC) vs. capillary tube measurements yield variations.
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for Boc protection .
- Reaction monitoring : Use tandem MS/NMR for real-time analysis of unstable intermediates .
- Data reporting : Include detailed experimental conditions (e.g., solvent, temperature) to enable cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
